molecular formula C18H30 B3050589 2-Phenyldodecane CAS No. 2719-61-1

2-Phenyldodecane

Cat. No.: B3050589
CAS No.: 2719-61-1
M. Wt: 246.4 g/mol
InChI Key: VRPRIAVYSREHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyldodecane can be synthesized through the alkylation of benzene with 1-dodecene. This reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbonium ion intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of zeolite catalysts. These catalysts facilitate the selective alkylation of benzene with long-chain olefins, resulting in higher yields of the 2-phenyl isomer . The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product yield.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyldodecane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Hydrogenation of this compound can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas, resulting in the reduction of any unsaturated bonds.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring. Common reagents include nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas, elevated temperatures.

    Substitution: HNO3, H2SO4, controlled temperatures.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro- and sulfonyl-substituted products.

Scientific Research Applications

2-Phenyldodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyldodecane in chemical reactions involves the formation of intermediates such as carbonium ions during alkylation. These intermediates facilitate the attachment of the alkyl chain to the benzene ring. In biological systems, its derivatives may interact with cellular membranes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-Phenyldodecane
  • 3-Phenyldodecane
  • 4-Phenyldodecane

Comparison: 2-Phenyldodecane is unique due to the position of the phenyl group on the second carbon of the dodecane chain. This positioning influences its chemical reactivity and physical properties compared to other isomers. For example, 1-phenyldodecane has the phenyl group on the first carbon, resulting in different steric and electronic effects .

Properties

IUPAC Name

dodecan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-3-4-5-6-7-8-9-11-14-17(2)18-15-12-10-13-16-18/h10,12-13,15-17H,3-9,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPRIAVYSREHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875104
Record name BENZENE, (1-METHYLUNDECYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000584 [mmHg]
Record name 2-Phenyldodecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12151
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2719-61-1
Record name 2-Phenyldodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2719-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-methylundecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-METHYLUNDECYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyldodecane
Reactant of Route 2
Reactant of Route 2
2-Phenyldodecane
Reactant of Route 3
Reactant of Route 3
2-Phenyldodecane
Reactant of Route 4
Reactant of Route 4
2-Phenyldodecane
Reactant of Route 5
Reactant of Route 5
2-Phenyldodecane
Reactant of Route 6
Reactant of Route 6
2-Phenyldodecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.